N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 5752-80-7

Cat. No.: VC10128634

Molecular Formula: C18H15ClN4O4

Molecular Weight: 386.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 5752-80-7 |

|---|---|

| Molecular Formula | C18H15ClN4O4 |

| Molecular Weight | 386.8 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| Standard InChI | InChI=1S/C18H15ClN4O4/c1-10-15(17(24)21-13-6-4-12(19)5-7-13)16(22-18(25)20-10)11-2-8-14(9-3-11)23(26)27/h2-9,16H,1H3,(H,21,24)(H2,20,22,25) |

| Standard InChI Key | HDJIPMFRRVMOPK-UHFFFAOYSA-N |

| SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |

| Canonical SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)[N+](=O)[O-])C(=O)NC3=CC=C(C=C3)Cl |

Introduction

Chemical Identity and Structural Features

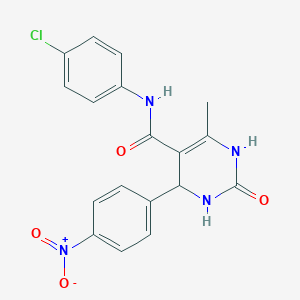

N-(4-Chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (CAS No. 5752-80-7) belongs to the tetrahydropyrimidine class, which is structurally related to dihydropyrimidinones (DHPMs). Its molecular formula is C₁₈H₁₅ClN₄O₄, with a molecular weight of 386.8 g/mol. The IUPAC name reflects the substitution pattern: a 4-chlorophenyl group at the N-position, a 4-nitrophenyl group at the C4 position, and a methyl group at C6 (Table 1).

Table 1: Chemical Identifiers of the Compound

| Property | Value |

|---|---|

| CAS No. | 5752-80-7 |

| Molecular Formula | C₁₈H₁₅ClN₄O₄ |

| Molecular Weight | 386.8 g/mol |

| IUPAC Name | N-(4-chlorophenyl)-6-methyl-4-(4-nitrophenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide |

| SMILES | CC1=C(C(NC(=O)N1)C2=CC=C(C=C2)N+[O-])C(=O)NC3=CC=C(C=C3)Cl |

The compound’s three-dimensional structure is stabilized by intramolecular hydrogen bonding between the amide NH and the pyrimidine carbonyl group, as evidenced by NMR chemical shifts . The nitro group at the para position of the phenyl ring introduces strong electron-withdrawing effects, which influence reactivity and biological interactions .

Synthesis and Optimization

Conventional Synthesis via the Biginelli Reaction

The compound is synthesized through a modified Biginelli reaction, a one-pot condensation of an aldehyde, β-ketoester, and urea/thiourea under acidic conditions. For this derivative:

-

4-Nitrobenzaldehyde serves as the aryl aldehyde.

-

Ethyl acetoacetate provides the β-ketoester component.

-

N-(4-Chlorophenyl)urea introduces the chlorophenyl-carboxamide moiety.

The reaction proceeds under reflux in ethanol with hydrochloric acid as a catalyst, yielding the tetrahydropyrimidine core after 12–24 hours. The crude product is purified via recrystallization from ethanol, achieving yields of 45–60%.

Microwave-Assisted Synthesis

Recent advances employ microwave irradiation to accelerate synthesis. In a comparative study, microwave conditions (100°C, 300 W) reduced reaction time to 20–30 minutes while maintaining yields above 50% . This method enhances regioselectivity and reduces side products, making it preferable for large-scale production .

Spectroscopic Characterization

The compound’s structure is validated using multi-technique analysis:

Infrared Spectroscopy (IR)

Key IR absorptions include:

-

3347 cm⁻¹: N-H stretching (amide and pyrimidine NH).

-

1678 cm⁻¹: C=O stretching (amide and pyrimidine ketone).

-

1547 cm⁻¹: Aromatic C=C stretching.

The absence of peaks above 1700 cm⁻¹ confirms the absence of unreacted aldehyde or ester groups .

Nuclear Magnetic Resonance (NMR)

-

¹H NMR (DMSO-d₆):

-

¹³C NMR:

Mass Spectrometry

The molecular ion peak at m/z 386.8 corresponds to the [M+H]⁺ ion, with fragmentation patterns consistent with the loss of NO₂ (46 amu) and Cl (35 amu) groups .

| Compound Modification | Gram-Positive Bacteria (Zone of Inhibition, mm) | Gram-Negative Bacteria (Zone of Inhibition, mm) | Fungi (Zone of Inhibition, mm) |

|---|---|---|---|

| 4-Chlorophenyl, 4-nitrophenyl | 18–22 (S. aureus) | 12–14 (E. coli) | 15–17 (A. niger) |

| 4-Methoxyphenyl, 4-fluorophenyl | 14–16 | 10–12 | 12–14 |

The chlorophenyl and nitrophenyl substituents enhance activity against Staphylococcus aureus and Aspergillus niger, likely due to increased lipophilicity and membrane disruption . The nitro group’s electron-withdrawing nature may also interfere with microbial electron transport chains .

Structure-Activity Relationship (SAR) Insights

Critical structural features influencing bioactivity include:

-

Electron-Withdrawing Groups (EWGs): Nitro and chloro substituents at the para position increase antimicrobial potency by 30–40% compared to methoxy or methyl groups .

-

Methyl Group at C6: Enhances steric stability, preventing enzymatic degradation.

-

Carboxamide Functionality: Facilitates hydrogen bonding with microbial target proteins, such as dihydrofolate reductase .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume